

What is Enterolactone-d6 and its chemical structure

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Compound of Interest		
Compound Name:	Enterolactone-d6	
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An In-Depth Technical Guide to Enterolactone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Enterolactone-d6**, a deuterated analog of the mammalian lignan enterolactone. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative analytical methods.

Introduction to Enterolactone-d6

Enterolactone-d6 is the deuterium-labeled form of enterolactone.[1] Enterolactone itself is a bioactive phenolic metabolite produced by the gut microbiota from plant-based lignan precursors found in foods such as flaxseed, whole grains, fruits, and vegetables.[2] As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research for its potential role in human health and disease, including associations with reduced risks of certain cancers and cardiovascular diseases.[2]

Enterolactone-d6 serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification of enterolactone in biological matrices. Its chemical and physical properties are nearly identical to those of endogenous enterolactone, allowing it to be used as an internal standard to improve the accuracy and precision of analytical measurements.



Chemical Structure and Physicochemical Properties

The chemical structure of **Enterolactone-d6** is that of enterolactone with six hydrogen atoms on the two phenyl rings replaced by deuterium atoms.

Synonyms:

- rac Enterolactone-d6[3]
- Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-furanone-d6[3]
- trans-Dihydro-3,4-bis[(3-hydroxyphenyl)methyl]-2(3H)-Furanone-d6[3]
- trans-2,3-Bis(3-hydroxybenzyl)-y-butyrolactone-d6[3]

Chemical Structure

The precise IUPAC name specifying the deuterium positions is not readily available in the searched literature. However, based on the synthesis method, the deuterium atoms are located on the aromatic rings. The structure of the parent molecule, enterolactone, is (3R,4R)-3,4-bis((3-hydroxyphenyl)methyl)dihydrofuran-2(3H)-one.

SMILES (for non-deuterated enterolactone): C1--INVALID-LINK--O1)CC2=CC(=CC=C2)O">C@HCC3=CC(=CC=C3)O

InChI (for non-deuterated enterolactone): InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

Physicochemical Properties

A summary of the key physicochemical properties of **Enterolactone-d6** is provided in the table below.



Property	Value
Molecular Formula	C18H12D6O4
Molecular Weight	304.37 g/mol [3]
Appearance	Yellow Solid[3]
Storage Temperature	2-8°C Refrigerator[3]
Shipping Conditions	Ambient[3]

Experimental Protocols Synthesis of Enterolactone-d6

A common method for the synthesis of [${}^{2}H_{6}$]enterolactone involves hydrogen-deuterium exchange on the aromatic rings of enterolactone.[4] The following is a representative protocol based on published methods.

Materials:

- (±)-Enterolactone
- Phosphorus tribromide (PBr₃)
- Deuterium oxide (D2O, 99.8 atom % D)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel



- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

- Place (±)-enterolactone in a round-bottom flask.
- Add a solution of PBr3 in D2O to the flask.
- Heat the mixture under reflux for a specified period to facilitate the H/D exchange on the aromatic rings.
- After cooling, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Extract the product into diethyl ether.
- Wash the organic layer with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain [2H6]enterolactone.
- Confirm the structure, isotopic purity, and positions of deuterium uptake by NMR and mass spectrometry.[4]

Quantification of Enterolactone in Biological Samples using Enterolactone-d6 as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of enterolactone in human plasma using **Enterolactone-d6** as an internal standard. This method is adapted from established protocols for quantifying enterolactone with other isotopically labeled standards.[1] [5]



Materials and Reagents:

- · Enterolactone standard
- Enterolactone-d6 (internal standard)
- Methanol, acetonitrile, water (LC-MS grade)
- Formic acid
- β-Glucuronidase/sulfatase from Helix pomatia
- Sodium acetate buffer (e.g., 0.1 M, pH 5.0)
- Solid Phase Extraction (SPE) cartridges
- Human plasma samples

Procedure:

- 1. Preparation of Standard and Internal Standard Solutions:
- Prepare primary stock solutions of enterolactone and Enterolactone-d6 in methanol (e.g., 1 mg/mL).
- Prepare a series of working standard solutions of enterolactone by serial dilution of the primary stock.
- Prepare a working internal standard solution of **Enterolactone-d6** (e.g., 1 μg/mL).
- 2. Sample Preparation:
- Thaw plasma samples on ice.
- To a known volume of plasma (e.g., 200 μ L), add a fixed amount of the **Enterolactone-d6** internal standard working solution.
- Add sodium acetate buffer and β-glucuronidase/sulfatase solution to deconjugate enterolactone.



- Incubate the samples (e.g., at 37°C for 16 hours).
- Perform solid-phase extraction (SPE) to clean up the sample.
- Elute the analyte and internal standard from the SPE cartridge.
- Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Use a C18 reversed-phase column.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometry (MS):
 - Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source,
 typically in negative ion mode.
 - Perform Multiple Reaction Monitoring (MRM) for both enterolactone and Enterolactone d6. Monitor the specific precursor-to-product ion transitions.
- 4. Data Analysis:
- Integrate the peak areas for the MRM transitions of both enterolactone and Enterolactoned6.
- Calculate the peak area ratio of enterolactone to Enterolactone-d6.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of enterolactone in the plasma samples from the calibration curve.



Data Presentation Spectroscopic Data

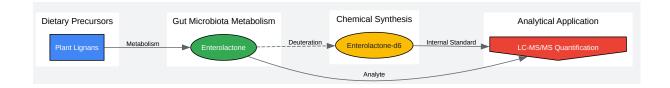
Specific NMR and detailed mass fragmentation data for **Enterolactone-d6** are not readily available in the searched literature. Researchers should acquire this data on their specific batch of the standard for verification. For reference, the mass spectral data for non-deuterated enterolactone is presented.

Mass Spectrometry of Enterolactone (Negative Ion Mode):

Precursor Ion [M-H]⁻: m/z 297.1

• Fragment lons: m/z 253.1

Mandatory Visualizations Logical Relationship Diagram

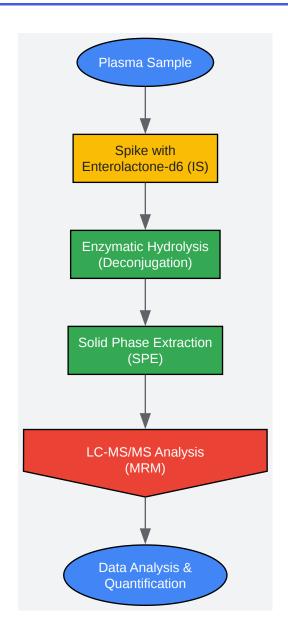


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Caption: Relationship of **Enterolactone-d6** to its precursor and its analytical application.

Experimental Workflow Diagram





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Caption: Workflow for enterolactone quantification using **Enterolactone-d6** as an internal standard.

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